molecular formula C22H27N3O2S B3005678 N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034361-41-4

N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B3005678
CAS No.: 2034361-41-4
M. Wt: 397.54
InChI Key: HJGSLZNVVQBCPC-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound featuring a benzyl-substituted piperidine core linked to a pyridine-4-carboxamide scaffold. The thiolan-3-yloxy group (a tetrahydrothiophene-derived ether) at the pyridine’s 2-position introduces stereochemical complexity and modulates lipophilicity.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c26-22(18-6-10-23-21(14-18)27-20-9-13-28-16-20)24-19-7-11-25(12-8-19)15-17-4-2-1-3-5-17/h1-6,10,14,19-20H,7-9,11-13,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGSLZNVVQBCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=NC=C2)OC3CCSC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the thiolan-3-yloxy and pyridine-4-carboxamide moieties. Common reagents used in these reactions include benzyl chloride, piperidine, thiolane, and pyridine-4-carboxylic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby altering the metabolic pathway it regulates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzylpiperidine Moieties

N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide
  • Structure : Shares the 1-benzylpiperidin-4-yl group but replaces the pyridine-carboxamide with an N-phenylacetamide.
  • Synthesis : Prepared via coupling of 1-benzylpiperidin-4-amine with phenylacetyl chloride.
  • Key Difference : The absence of the pyridine-thiolan system reduces steric bulk and alters electronic properties, likely affecting receptor binding.
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
  • Structure : Incorporates a benzylpiperidine-ethylamine linker and a cinnamoyl group with methoxy substituents.
  • Comparison : The extended ethyl spacer and acrylamide group enhance conformational flexibility compared to the rigid pyridine-carboxamide in the target compound.

Pyridine-4-Carboxamide Derivatives

N-[2-(Aryl)-4-Oxo-1,3-Thiazolidin-3-yl]Pyridine-4-Carboxamide
  • Structure: Features a thiazolidinone ring instead of the thiolan ether.
  • Activity : Anti-inflammatory (IC50 values: 0.12–1.8 μM in COX-2 inhibition assays) .
  • SAR Insight: The thiazolidinone’s electron-withdrawing nature enhances hydrogen bonding, whereas the thiolan ether in the target compound may improve membrane permeability due to increased lipophilicity.
2-(4-Methylpiperazin-1-yl)-N-[6-(1-Methyl-1H-Pyrazol-4-yl)Isoquinolin-3-yl]Pyridine-4-Carboxamide
  • Structure: Replaces the benzylpiperidine with a 4-methylpiperazine and isoquinoline system.
  • Application : Wnt pathway inhibitor (CAS 2143917-62-6), highlighting the versatility of pyridine-carboxamides in diverse therapeutic contexts .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Biological Activity/Notes Reference
Target Compound Benzylpiperidine + pyridine Thiolan-3-yloxy, carboxamide Undisclosed (structural focus)
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide Benzylpiperidine + acetamide Phenylacetamide Controlled substance (Schedule I)
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide Benzylpiperidine-ethyl + acrylamide Methoxycinnamoyl Synthetic intermediate for CNS agents
N-[2-(Aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide Pyridine + thiazolidinone Thiazolidinone Anti-inflammatory (COX-2 inhibition)
2-(4-Methylpiperazin-1-yl)-N-[6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide Pyridine + isoquinoline Methylpiperazine, pyrazole Wnt pathway inhibitor

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous carboxamides, such as coupling 1-benzylpiperidin-4-amine with activated pyridine-carboxylic acids (e.g., using HATU/DMAP) .
  • Pharmacokinetic Considerations: The thiolan ether may confer better metabolic stability than the thiazolidinone derivatives in , though this requires experimental validation.
  • Regulatory and Safety Profiles : Structural proximity to Schedule I compounds (e.g., ) necessitates caution in handling and regulatory compliance.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of growing interest in pharmacology due to its potential therapeutic applications, particularly in neurological disorders. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly through sigma receptors, which are implicated in various neurological processes.

Affinity for Receptors

Research indicates that derivatives of the benzylpiperidine class exhibit significant affinity for sigma receptors. For instance, studies on related compounds have shown:

  • High Affinity for Sigma-1 Receptors : Ki values often in the nanomolar range (e.g., 3.90 nM) for sigma-1 receptors, indicating strong binding and potential efficacy in CNS-related disorders .
  • Moderate Affinity for Sigma-2 Receptors : While less selective than sigma-1, some compounds show promising interactions with sigma-2 receptors, which may contribute to their therapeutic effects.

Therapeutic Implications

The potential therapeutic applications of this compound include:

  • Neurological Disorders : Due to its receptor profile, it may be beneficial in treating conditions such as Alzheimer's disease and other cognitive deficits associated with neurodegeneration .
  • Pain Management : Sigma receptor modulators have been explored for their analgesic properties, suggesting potential use in pain relief therapies.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds within the same chemical class:

Compound NameSigma-1 Ki (nM)Sigma-2 Ki (nM)Therapeutic Indication
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240Cognitive enhancement
2-Fluoro-substituted analogue3.56667Potential radiotracer for imaging

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary animal studies have shown promising results in terms of:

  • Cognitive Improvement : Enhanced memory retention and learning capabilities in rodent models.
  • Reduced Anxiety-like Behavior : Behavioral assays indicate a decrease in anxiety levels, suggesting anxiolytic properties.

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